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Introduction

Listeriolysin O (LLO) is a critical virulence factor of the intracellular bacterium Listeria
monocytogenes. The peptide fragment spanning amino acids 190-201 (NEKYAQAYPNVS) of
LLO is an immunodominant epitope presented by the MHC class Il molecule I-Ab in C57BL/6
mice.[1] Consequently, LLO (190-201) serves as a powerful tool for studying antigen-specific
CD4+ T cell responses in vitro. This application note provides detailed protocols for the
stimulation of murine splenocytes with the LLO (190-201) peptide, methods for analyzing the
resulting T cell activation, and a summary of expected quantitative outcomes based on
published data. This assay is crucial for evaluating vaccine efficacy, understanding the
mechanisms of T cell activation, and screening immunomodulatory compounds.

Principle of the Assay

Splenocytes represent a diverse population of immune cells, including antigen-presenting cells
(APCs) like dendritic cells and macrophages, as well as T cells and B cells. When splenocytes
are cultured with the LLO (190-201) peptide, APCs internalize the peptide, process it, and
present it on their surface via MHC class Il molecules. CD4+ T cells within the splenocyte
population that possess a T cell receptor (TCR) specific for the LLO (190-201)-MHC Il complex
will recognize this signal. This recognition, coupled with co-stimulatory signals from the APC
(e.g., CD80/CD86), triggers the activation, proliferation, and differentiation of the antigen-
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specific CD4+ T cells. Activated T cells can be identified and quantified by their expression of
activation markers and production of cytokines, such as Interferon-gamma (IFN-y).

Data Presentation: Quantitative Outcomes of LLO
(190-201) Stimulation

The following tables summarize quantitative data from various studies involving the in vitro
restimulation of splenocytes with the LLO (190-201) peptide, primarily following in vivo infection
with L. monocytogenes.
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Mouse Stimulation
Parameter ] - Assay Result Reference
Strain Conditions
Intracellular
% IFN-y+ of 10-6 M LLO ]
Cytokine
CD4+ C57BL/6 (190-201) for o ~0.6% [1]
Staining
Splenocytes 5 hours
(ICS)
Significantly
Intracellular
% IFN-y+ of 1 pg/ml LLO ) enhanced
Cytokine
CD4+ C57BL/6 (190-201) for Staini Thlresponse [2]
ainin
Splenocytes 6 hours g in immunized
(ICS) .
mice
Peak
Intracellular
% TNF-o+ of 5uM LLO ] response
Cytokine
CD4+ C57BL/6 (190-201) for Staini observed 7 [3]
ainin
Splenocytes 5.5 hours g days post-
(ICS) .
infection
) 1000-10000
Picomolar
) T cell fold more
T Cell concentration ) o
o C57BL/6 hybridoma efficient [4]
Activation s of LLO ]
) assay presentation
protein .
than peptide
No reduction
Cytokine LLO (190- N in IFN-y in
] BALB/c ) Not specified [5]
Production 201) peptide ethanol-fed
mice

Experimental Workflow and Signaling

The general workflow for this assay involves isolating splenocytes, stimulating them with the
peptide, and subsequently analyzing the cellular response. The underlying biological process is

the activation of CD4+ T cells through TCR and co-stimulatory signaling.
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Experimental Workflow

1. C57BL/6 Mouse
(e.g., post-infection/immunization)

2. Harvest Spleen

3. Isolate Splenocytes
(Single-cell suspension)

4. In Vitro Stimulation
+ LLO (190-201) peptide
(e.g., 1-10 pM, 5-6 hours)

5. Add Protein Transport Inhibitor
(e.g., Brefeldin A for last 4 hours)

6. Cell Staining
- Surface markers (e.g., CD4)
- Intracellular cytokines (e.g., IFN-y)

7. Flow Cytometry Acquisition

8. Data Analysis
(Quantify % of cytokine+
CDA4+ T cells)

Click to download full resolution via product page

Caption: High-level experimental workflow for LLO (190-201) splenocyte stimulation.
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CD4+ T Cell Activation by LLO (190-201)
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Caption: Key signaling events in LLO (190-201) peptide recognition by a CD4+ T cell.

Experimental Protocols
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Protocol 1: Isolation of Mouse Splenocytes

This protocol describes the standard procedure for preparing a single-cell suspension from a
mouse spleen.

Materials:
e Spleen from a C57BL/6 mouse

e RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS),
Penicillin/Streptomycin, and 2-mercaptoethanol

e 70 pum cell strainer

e ACK lysis buffer

 Sterile petri dish and frosted glass slides
e 50 mL conical tubes

Procedure:

o Aseptically harvest the spleen from a euthanized mouse and place it in a petri dish
containing 5 mL of complete RPMI medium.

o Gently mash the spleen against the 70 um cell strainer placed over a 50 mL conical tube
using the plunger of a syringe. Alternatively, gently dissociate the spleen between the frosted
ends of two sterile glass slides.

e Rinse the strainer with an additional 10 mL of medium to collect all cells.
o Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.[6]

o Discard the supernatant and resuspend the pellet in 2-5 mL of ACK lysis buffer to lyse red
blood cells. Incubate for 3-5 minutes at room temperature.[6]

e Quench the lysis by adding 10 mL of complete RPMI medium. Centrifuge again at 400 x g for
5 minutes.
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o Discard the supernatant and resuspend the splenocyte pellet in 10 mL of fresh complete
RPMI medium.

» Perform a cell count using a hemocytometer or automated cell counter. Assess viability using
Trypan Blue exclusion. The viability should be >90%.

» Adjust the cell concentration to the desired density for the stimulation assay (e.g., 4 x 106 or
15 x 106 cells/mL).[1][2]

Protocol 2: In Vitro Stimulation with LLO (190-201)

This protocol outlines the stimulation of the prepared splenocytes with the LLO (190-201)
peptide.

Materials:

Isolated splenocytes

Complete RPMI medium

LLO (190-201) peptide (e.g., NEKYAQAYPNVS), reconstituted in sterile water or DMSO

24- or 96-well tissue culture plates

Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Procedure:

» Plate the splenocytes in a tissue culture plate. For example, add 4 x 106 cellsina 1 mL
volume to a 24-well plate.[1]

o Prepare a working solution of the LLO (190-201) peptide. A final concentration between 1
MM and 10 uM is commonly used.[1][3][7] Add the appropriate volume to each well. Include
an unstimulated control (vehicle only, e.g., DMSO).

 Incubate the plate at 37°C in a 5% CO2 incubator for a total of 5-6 hours for intracellular
cytokine analysis.[1][2][7] For proliferation or supernatant-based assays, longer incubation
times (e.g., 48-72 hours) may be required.[8]
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» For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin
A/GolgiPlug) for the final 4-5 hours of incubation according to the manufacturer's
instructions.[3][7][9] This step traps cytokines within the cell, allowing for their detection by
flow cytometry.

Protocol 3: Intracellular Cytokine Staining (ICS) and
Flow Cytometry

This protocol is for the detection of intracellular IFN-y in activated CD4+ T cells.

Materials:

Stimulated splenocytes

FACS buffer (PBS + 2% FBS)

Fc Block (anti-CD16/CD32)

Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-IFN-y)

Fixation/Permeabilization solution (commercially available kits are recommended)

Flow cytometer

Procedure:

 After stimulation, harvest the cells and transfer them to FACS tubes.

e Wash the cells with 2 mL of FACS buffer and centrifuge at 400 x g for 5 minutes.

e Resuspend the cells in 100 pL of FACS buffer containing Fc Block and incubate for 10-15
minutes at 4°C to prevent non-specific antibody binding.

o Add the surface staining antibody cocktail (e.g., anti-CD4) and incubate for 30 minutes at
4°C in the dark.

o Wash the cells twice with FACS buffer.
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Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm) according to
the manufacturer's protocol.[2] This step fixes the cells and creates pores in the membrane
to allow intracellular antibodies to enter.

Add the intracellular antibody (e.g., anti-IFN-y) diluted in permeabilization buffer and incubate
for 30 minutes at 4°C in the dark.

Wash the cells twice with permeabilization buffer.

Resuspend the final cell pellet in 300-500 uL of FACS buffer.

Acquire the samples on a flow cytometer. Analyze the data by first gating on live
lymphocytes, then on CD4+ cells, and finally quantifying the percentage of IFN-y positive
cells within the CD4+ population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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